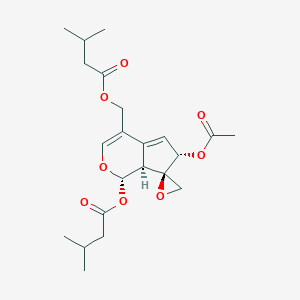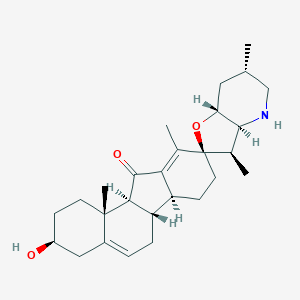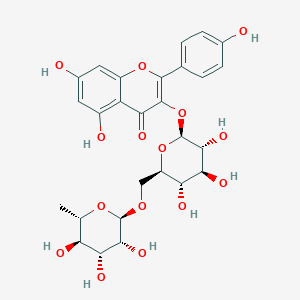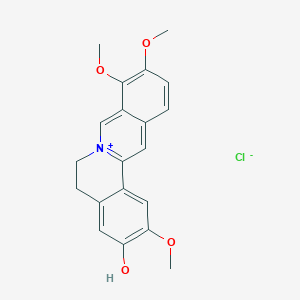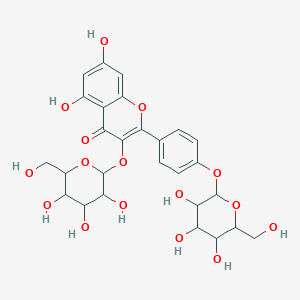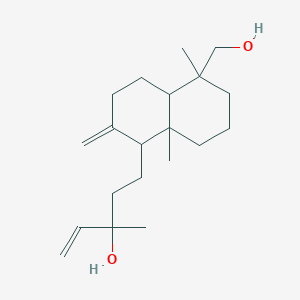
18-Hydroxymanool
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Hydroxymanool is a diterpene compound found in various plant speciesThe compound is characterized by its unique chemical structure, which includes multiple rings and functional groups that contribute to its reactivity and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the production of bio-based materials and as a natural preservative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
18-Hydroxymanool can be synthesized through various chemical routes. One common method involves the extraction of resin from plants such as Chamaecyparis obtusa and Thujopsis dolabrata var. hondae. The resin is then subjected to a series of chemical reactions, including esterification and acetylation, to produce torulosol .
Industrial Production Methods
Industrial production of torulosol typically involves large-scale extraction from plant sources followed by purification using techniques such as chromatography. The purified compound is then subjected to chemical modifications to enhance its stability and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions
18-Hydroxymanool undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of torulosol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from the reactions of torulosol include various derivatives such as acetylated and hydroxylated forms. These derivatives often exhibit enhanced biological activities and are used in various applications .
Mécanisme D'action
The mechanism of action of torulosol involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer cells, torulosol induces apoptosis through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Hydroxymanool is similar to other diterpenes such as ferruginol, totarol, and abietinol. These compounds share similar structural features and biological activities .
Uniqueness
What sets torulosol apart from other similar compounds is its unique combination of functional groups, which contribute to its diverse reactivity and biological properties. This makes torulosol a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1438-65-9 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3 |
Clé InChI |
IERFAZQCIAZODG-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
| 1438-65-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


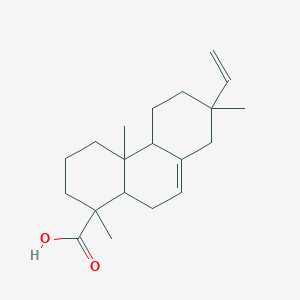
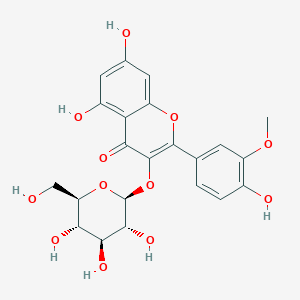
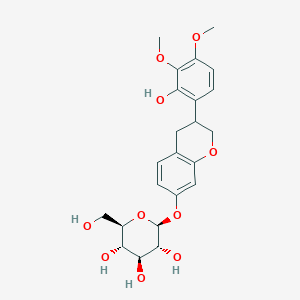
![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)

